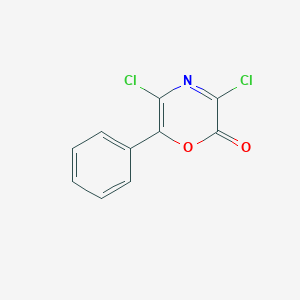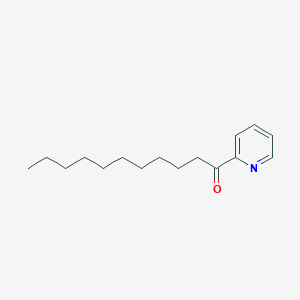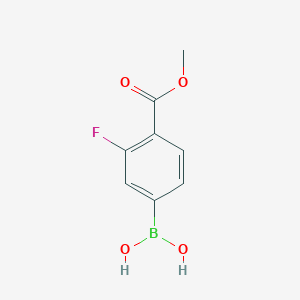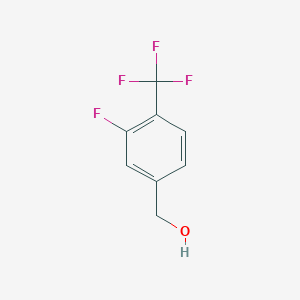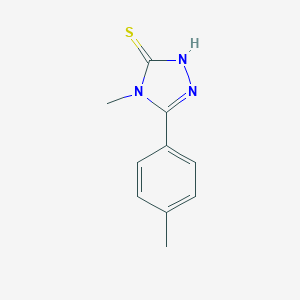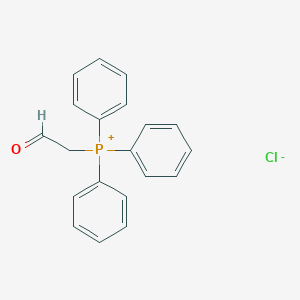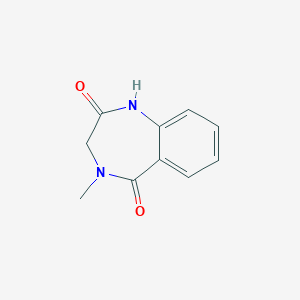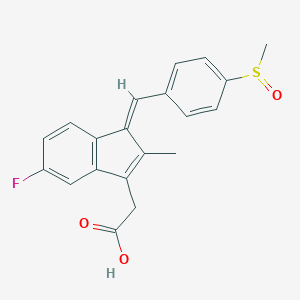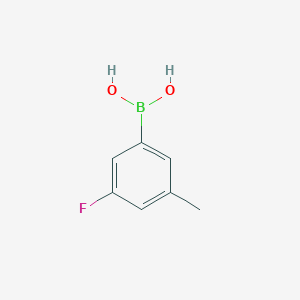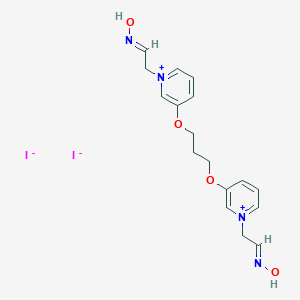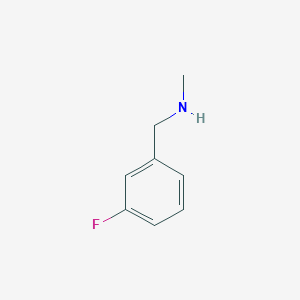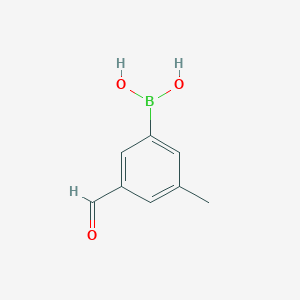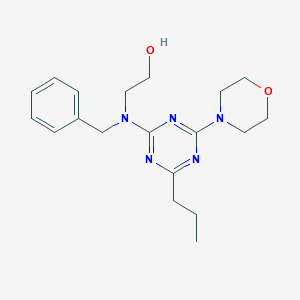
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)- is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPTP, and it is a synthetic compound that is used in various laboratory experiments.
Aplicaciones Científicas De Investigación
MPTP has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is in the field of neuroscience, where MPTP is used to create animal models of Parkinson's disease. MPTP is a neurotoxin that selectively targets dopaminergic neurons in the brain, leading to a loss of dopamine and the development of Parkinson's-like symptoms in animal models.
Mecanismo De Acción
The mechanism of action of MPTP involves its conversion to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to their degeneration and the development of Parkinson's-like symptoms.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of MPTP are primarily related to its neurotoxicity and its ability to selectively target dopaminergic neurons in the brain. MPTP has been shown to cause a loss of dopamine in the brain, leading to the development of Parkinson's-like symptoms in animal models. Additionally, MPTP has been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPTP in lab experiments is its ability to selectively target dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease. Additionally, MPTP is relatively easy to synthesize and can be produced in large quantities, making it readily available for research purposes. However, one of the limitations of using MPTP is its neurotoxicity, which can make it difficult to use in certain experiments where cell viability is important.
Direcciones Futuras
There are several future directions for research involving MPTP. One area of interest is in developing new animal models of Parkinson's disease that more closely mimic the human disease. Additionally, researchers are exploring the potential therapeutic applications of MPTP and its derivatives in the treatment of Parkinson's disease and other neurodegenerative disorders. Finally, there is interest in developing new neuroprotective agents that can prevent the loss of dopaminergic neurons in the brain, potentially slowing or stopping the progression of Parkinson's disease.
Métodos De Síntesis
The synthesis of MPTP involves the reaction of 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine with benzyl chloroformate in the presence of a base. This reaction results in the formation of the intermediate benzyl carbamate, which is then reacted with 4-(phenylmethyl)aniline to produce the final product, MPTP. The synthesis of MPTP is a multi-step process that requires careful control of the reaction conditions to ensure the purity and yield of the final product.
Propiedades
Número CAS |
127374-85-0 |
|---|---|
Nombre del producto |
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)- |
Fórmula molecular |
C19H27N5O2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-[benzyl-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C19H27N5O2/c1-2-6-17-20-18(23-10-13-26-14-11-23)22-19(21-17)24(9-12-25)15-16-7-4-3-5-8-16/h3-5,7-8,25H,2,6,9-15H2,1H3 |
Clave InChI |
OJUOCXIDKPCXNG-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N(CCO)CC2=CC=CC=C2)N3CCOCC3 |
SMILES canónico |
CCCC1=NC(=NC(=N1)N(CCO)CC2=CC=CC=C2)N3CCOCC3 |
Otros números CAS |
127374-85-0 |
Sinónimos |
2-[benzyl-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



